molecular formula C17H13F3N2OS2 B2557523 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034565-13-2

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2557523
CAS No.: 2034565-13-2
M. Wt: 382.42
InChI Key: IYQSTFUXMNNULZ-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a nicotinamide derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a 2,3'-bithiophen-ethyl substituent on the amide nitrogen. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the bithiophen moiety contributes to π-π stacking interactions and lipophilicity.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS2/c18-17(19,20)15-4-1-11(9-22-15)16(23)21-7-5-13-2-3-14(25-13)12-6-8-24-10-12/h1-4,6,8-10H,5,7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQSTFUXMNNULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bithiophene unit, which can be achieved through the coupling of thiophene derivatives. The trifluoromethyl group is then introduced via trifluoromethylation reactions, which often require specific reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the formation of the nicotinamide moiety, which can be accomplished through amide bond formation reactions using nicotinic acid derivatives and appropriate coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene unit can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bithiophene unit can interact with specific proteins or enzymes, modulating their activity. The nicotinamide moiety can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Nicotinamide Derivatives with Varied Substituents

describes several 6-(trifluoromethyl)nicotinamide derivatives with distinct N-substituents (Table 1). These compounds share the same core structure but differ in substituent groups, leading to variations in physicochemical and biological properties:

Table 1: Comparison of Nicotinamide Derivatives from

Compound ID Substituent Yield (%) Melting Point (°C) Key Biological Activity
45 2,4-Dichlorobenzyl 65 153–155 HIV-1 RT inhibition
46 3,4-Dichlorobenzyl 79 179–180 HIV-1 RT inhibition
47 4-Hydroxy-3-methoxybenzyl 95 142–143 HIV-1 RT inhibition
Target 2,3'-Bithiophen-ethyl N/A N/A Not reported
Key Observations:
  • Substituent Effects on Yield : Compound 47, with a polar 4-hydroxy-3-methoxybenzyl group, achieved the highest yield (95%), suggesting hydrophilic substituents may improve reaction efficiency compared to chlorinated analogs (45: 65%, 46: 79%) .
  • Melting Points : Chlorinated derivatives (45, 46) exhibit higher melting points (>150°C) than compound 47 (142–143°C), likely due to stronger intermolecular halogen bonding . The target compound’s bithiophen-ethyl group may lower melting points due to increased conformational flexibility.
  • Biological Activity : All analogs in inhibit HIV-1 reverse transcriptase (RT), implying the trifluoromethylnicotinamide scaffold is critical for antiviral activity. The target compound’s bithiophen substituent could modulate binding affinity through hydrophobic interactions, though activity data are unavailable.

Heterocyclic Trifluoromethyl-Containing Compounds

and describe furo[2,3-b]pyridine carboxamides with trifluoromethyl groups (e.g., 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide). While structurally distinct, these compounds share:

  • Trifluoromethyl Groups : Enhance metabolic stability and target binding .
  • Synthetic Routes : Use coupling reagents (e.g., tetramethylisouronium hexafluorophosphate) in polar solvents like DMF or THF . The target compound’s synthesis likely involves similar amide bond formation steps.

Polymorphic and Pharmacokinetic Considerations

highlights a polymorphic form of a nicotinamide derivative (N-{6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide). Polymorphism can significantly alter solubility and bioavailability . While the target compound’s solid-state properties are unreported, its bithiophen substituent may influence crystallization behavior compared to sulfonyl or hydroxypropan-2-yl groups.

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • A bithiophene moiety, which is known for its role in electronic properties and interactions.
  • A trifluoromethyl group, which can enhance lipophilicity and metabolic stability.
  • A nicotinamide group that may contribute to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of nicotinamide have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis
Similar derivativesA549 (lung cancer)3.0Inhibition of proliferation

2. Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential. For example, studies on related compounds have shown inhibition against acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.

EnzymeInhibitorIC50 (µM)
AcetylcholinesteraseThis compoundTBD

3. Antioxidant Properties

Compounds containing bithiophene units are often investigated for their antioxidant capabilities. Preliminary assays suggest that this compound may scavenge free radicals effectively.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
A study examined the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value indicative of potent anticancer activity, leading to further investigations into its mechanism involving apoptosis pathways.

Case Study 2: Enzyme Inhibition
In another investigation focusing on neuroprotective effects, the compound was tested against AChE. Results indicated significant inhibition compared to standard inhibitors like donepezil, suggesting potential applications in treating Alzheimer's disease.

The biological activities are hypothesized to arise from:

  • Interaction with Biological Targets : The trifluoromethyl and bithiophene moieties may facilitate binding to specific receptors or enzymes.
  • Induction of Stress Responses : The compound may trigger cellular stress responses leading to apoptosis in cancer cells.

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